molecular formula C13H13BrN2O3 B5226381 2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE

2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE

Cat. No.: B5226381
M. Wt: 325.16 g/mol
InChI Key: GOLISIPXYHRNDD-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE is an organic compound that features a bromophenoxy group, a methyl group, and an oxazolyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE typically involves multiple steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.

    Synthesis of 4-bromophenoxy compound: The 4-bromophenol is then reacted with an appropriate alkyl halide to form the 4-bromophenoxy compound.

    Formation of oxazole derivative: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Coupling reaction: The final step involves coupling the 4-bromophenoxy compound with the oxazole derivative in the presence of a base to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazole derivatives.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the interactions of bromophenoxy and oxazole groups with biological targets.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromophenoxy group can engage in halogen bonding, while the oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-CHLOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    2-(4-FLUOROPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.

    2-(4-IODOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-BROMOPHENOXY)-2-METHYL-N-(12-OXAZOL-3-YL)PROPANAMIDE can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can affect the compound’s binding affinity and specificity in biological systems, making it unique in its applications.

Properties

IUPAC Name

2-(4-bromophenoxy)-2-methyl-N-(1,2-oxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-13(2,12(17)15-11-7-8-18-16-11)19-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLISIPXYHRNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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